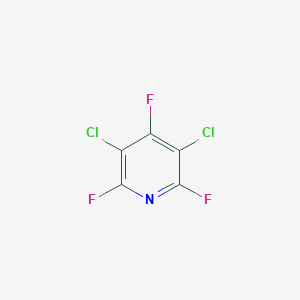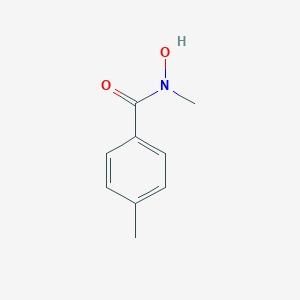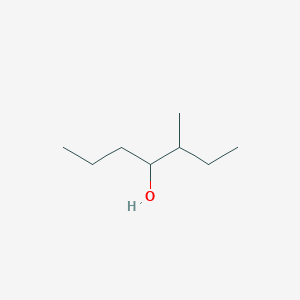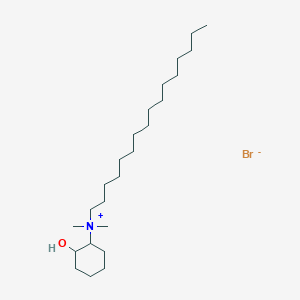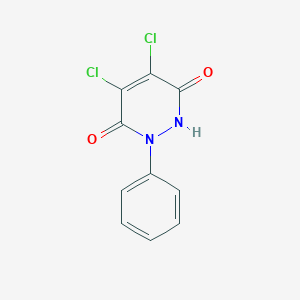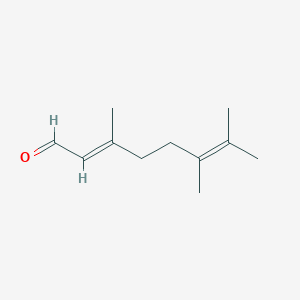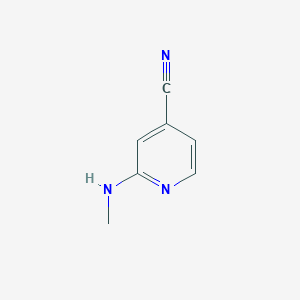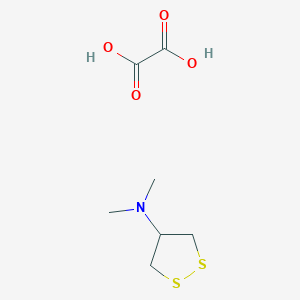![molecular formula C14H18N2O B155094 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol CAS No. 1919-95-5](/img/structure/B155094.png)
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol, also known as 5-IAI, is a psychoactive substance that belongs to the class of tryptamines. It is a potent serotonin releasing agent and has been studied for its potential therapeutic applications.
作用機序
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol acts as a potent serotonin releasing agent by binding to the serotonin transporter and inhibiting its reuptake. This leads to an increase in the extracellular concentration of serotonin, which is associated with mood regulation, appetite, and sleep. The exact mechanism of action of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is not fully understood and requires further investigation.
生化学的および生理学的効果
The administration of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been shown to induce hyperthermia, tachycardia, and hypertension in animal models. It has also been reported to increase locomotor activity and induce a state of euphoria in humans. The long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol on the brain and other organs are not well understood and require further investigation.
実験室実験の利点と制限
The advantages of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol in lab experiments include its potent serotonin releasing activity and its potential therapeutic applications. However, the limitations of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include its potential toxicity and the lack of understanding of its long-term effects.
将来の方向性
For the research on 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include investigating its potential therapeutic applications in the treatment of mental disorders and neurodegenerative diseases. The development of safer and more effective serotonin releasing agents is also an area of interest. Further studies are needed to fully understand the mechanism of action and long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol.
In conclusion, 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is a potent serotonin releasing agent that has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
合成法
The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol involves the condensation of 5-hydroxyindole with 2-(1-pyrrolidinyl)ethylamine in the presence of a dehydrating agent. The resulting product is purified by recrystallization. The purity of the final product is determined by chromatography and spectroscopy techniques.
科学的研究の応用
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been studied for its potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
1919-95-5 |
|---|---|
製品名 |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
3-(2-pyrrolidin-1-ylethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-3-4-14-13(9-12)11(10-15-14)5-8-16-6-1-2-7-16/h3-4,9-10,15,17H,1-2,5-8H2 |
InChIキー |
UAMKBNAHFNECII-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)O |
正規SMILES |
C1CC(NC1)CCC2=CNC3=C2C=C(C=C3)O |
同義語 |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



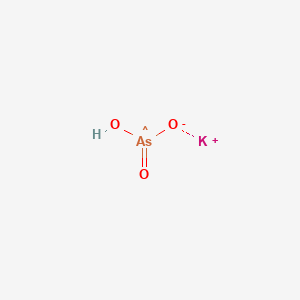
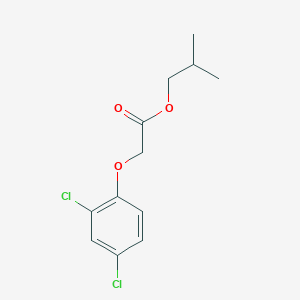
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
